![molecular formula C13H10BrNO3 B2390927 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde CAS No. 875398-15-5](/img/structure/B2390927.png)
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is a complex organic compound that features a bromine atom, a pyrrole ring, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the introduction of the pyrrole moiety through an ether linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid.
Reduction: 5-bromo-2-[2-hydroxy-2-(1H-pyrrol-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-5-nitrobenzaldehyde
- 5-bromo-2-hydroxybenzaldehyde
- 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
Uniqueness
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-10-3-4-13(9(6-10)7-16)18-8-12(17)11-2-1-5-15-11/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOOQWWBIHUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
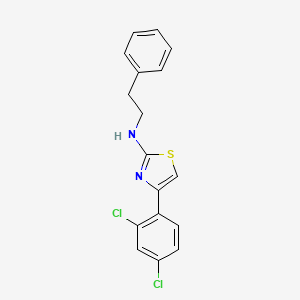
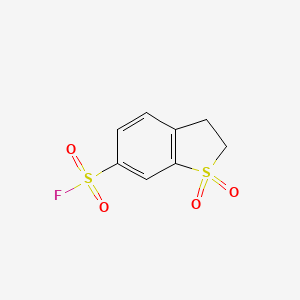
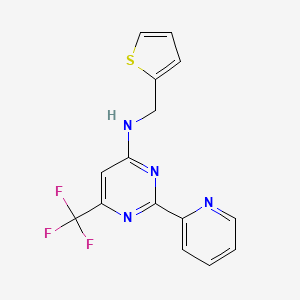
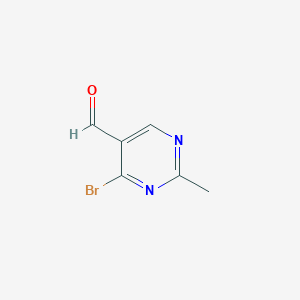
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)


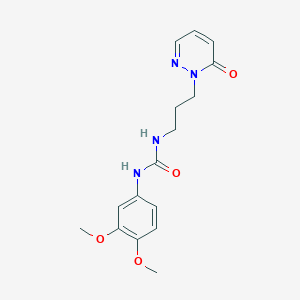
![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

